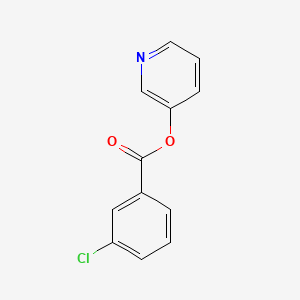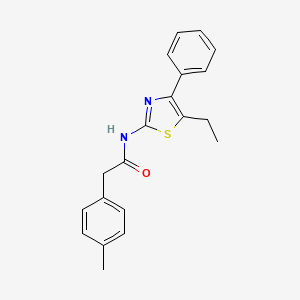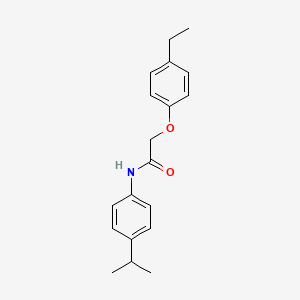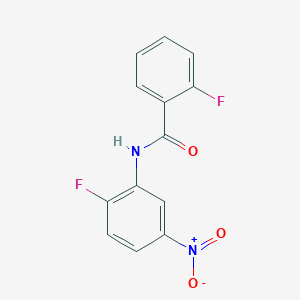![molecular formula C20H25N3O3S B5737084 1-[(4-tert-butylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5737084.png)
1-[(4-tert-butylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-tert-butylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be used as a therapeutic agent in the treatment of various types of cancer.
Wirkmechanismus
1-[(4-tert-butylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound disrupts multiple signaling pathways that are involved in cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It inhibits the activity of BTK and downstream signaling pathways, leading to the inhibition of cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis (cell death) in cancer cells, further contributing to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-[(4-tert-butylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, this compound has shown good pharmacokinetic properties and has a favorable safety profile in preclinical studies. However, one of the limitations of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(4-tert-butylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine. One area of focus could be the development of more potent and selective BTK inhibitors based on the structure of this compound. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for this compound in clinical settings. Finally, research on the combination of this compound with other anti-cancer agents could also be explored to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 1-[(4-tert-butylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine involves a multi-step process that starts with the reaction of 4-tert-butylbenzenesulfonyl chloride with piperazine to form 1-(4-tert-butylphenyl)sulfonyl)piperazine. This intermediate is then reacted with 3-pyridinecarboxylic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-[(4-tert-butylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways involved in cancer development and progression.
Eigenschaften
IUPAC Name |
[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-20(2,3)17-6-8-18(9-7-17)27(25,26)23-13-11-22(12-14-23)19(24)16-5-4-10-21-15-16/h4-10,15H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOJBOJCEHFHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3'-[(diethylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5737046.png)
![2-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5737054.png)


![4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid](/img/structure/B5737086.png)


![ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5737103.png)

